N-Boc-2-isothiocyanatoethylamine
Overview
Description
N-Boc-2-isothiocyanatoethylamine, also known as tert-Butyl N-(2-isothiocyanatoethyl)carbamate, is a chemical compound with the molecular formula C8H14N2O2S . It is a pale yellow solid with a molecular weight of 202.28 . This compound is used in the synthesis of 2-alkylamino-1-imidazolines .
Synthesis Analysis
N-Boc-2-isothiocyanatoethylamine is used in the synthesis of 2-alkylamino-1-imidazolines . The synthesis process involves the reaction of the compound with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of N-Boc-2-isothiocyanatoethylamine is represented by the SMILES stringCC(C)(C)OC(=O)NCCN=C=S
. The InChI key for the compound is FWYDKMQRTRGCPC-UHFFFAOYSA-N
. Chemical Reactions Analysis
N-Boc-2-isothiocyanatoethylamine is used as a reagent in cross-linking reactions . It is also used in the synthesis of 2-alkylamino-1-imidazolines .Physical And Chemical Properties Analysis
N-Boc-2-isothiocyanatoethylamine is a pale yellow solid . It has a molecular weight of 202.28 and a density of 1.1±0.1 g/cm3 . The melting point of the compound is 85-89 °C .Scientific Research Applications
Synthesis and Characterization
N-Boc-2-isothiocyanatoethylamine and related compounds have been explored for their synthetic utility and characterization. Sureshbabu et al. (2009) described the synthesis of N-Fmoc amino-alkyl isothiocyanates from protected amino acids, including Boc-protected variants. These compounds were used in the preparation of dithioureidopeptide esters, demonstrating their utility in peptidomimetics synthesis. The structural properties of Boc-Gly-OH and Boc-Phe-OH derived isothiocyanates were elucidated through X-ray diffraction, revealing their orthorhombic crystal system and space group details (Sureshbabu et al., 2009).
Photocatalytic Applications
N-Boc-2-isothiocyanatoethylamine and related compounds have been applied in the field of photocatalysis. Dong et al. (2013) synthesized N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC) through a hydrothermal treatment. N-BOC exhibited efficient visible light photocatalytic activity and high stability, showing promise for air cleaning applications. The nitrogen doping and special hierarchical structure of N-BOC were crucial for its durable photocatalytic activity (Dong et al., 2013).
Polymer Chemistry
N-Boc-2-isothiocyanatoethylamine and related compounds have been utilized in polymer chemistry. Jing et al. (2019) investigated the radical polymerization of BHEMA and its copolymerizations with various methacrylates. They studied the thermal decomposition behavior of the resulting polymers, revealing that the deprotection of the BOC group occurred at approximately 200°C, with the release of isobutene and carbon dioxide. This study provided insights into the thermal stability and decomposition mechanisms of BOC-containing polymers (Jing et al., 2019).
Pharmaceutical Intermediate Production
In the context of pharmaceutical production, N-Boc-2-isothiocyanatoethylamine-related compounds have been employed as precursors. Pollet et al. (2009) discussed the continuous flow system for the production of (S)-1-benzyl-3-diazo-2-oxopropylcarbamic acid tert-butyl ester, a key intermediate in HIV protease inhibitors. The study highlighted the challenges and solutions in converting traditional batch processes to continuous flow systems, indicating the potential of these compounds in streamlining pharmaceutical manufacturing processes (Pollet et al., 2009).
Environmental and Analytical Chemistry
N-Boc-2-isothiocyanatoethylamine and related compounds have found applications in environmental and analytical chemistry. Xiong et al. (2021) discussed the use of compound-specific isotope analysis (CSIA) in identifying sources, transformation mechanisms, and metabolism of brominated organic compounds (BOCs). The review highlighted the significance of CSIA in understanding the environmental behavior of BOCs, indicating the broader implications of these compounds in environmental science (Xiong et al., 2021).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-isothiocyanatoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-8(2,3)12-7(11)10-5-4-9-6-13/h4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYDKMQRTRGCPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400968 | |
Record name | N-Boc-2-isothiocyanatoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-isothiocyanatoethylamine | |
CAS RN |
137743-46-5 | |
Record name | N-Boc-2-isothiocyanatoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-2-isothiocyanatoethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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